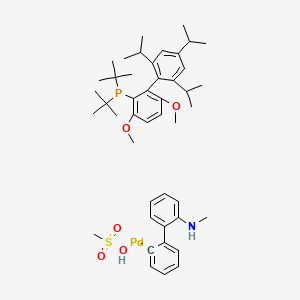

Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is a third-generation Buchwald palladium precatalyst. This compound is known for its enhanced stability and reactivity, making it a valuable catalyst in various cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the reaction of the corresponding phosphine ligand with a palladium precursor. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is primarily used in cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The reactions are typically carried out in the presence of a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Biology: Employed in the synthesis of biologically active molecules and natural products.

Industry: Applied in the production of fine chemicals, agrochemicals, and advanced materials.

Wirkmechanismus

The mechanism of action for Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the formation of a palladium complex that facilitates the oxidative addition of aryl halides. This is followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tBuXPhos: An air-stable, electron-rich biaryl phosphine ligand used in palladium catalysis.

tBuBrettPhos: A dialkylbiaryl phosphine ligand that promotes cross-coupling reactions more efficiently.

Me4tButylXphos: A tetramethyl derivative of tBuXPhos used in similar catalytic applications.

Uniqueness

Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its enhanced stability and reactivity compared to earlier generations of Buchwald palladium precatalysts. This makes it particularly effective in facilitating a wide range of cross-coupling reactions .

Biologische Aktivität

Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as tBuBrettPhos Pd G4, is a palladium complex that has garnered attention in the field of catalysis and medicinal chemistry. This compound is notable for its potential applications in organic synthesis and its biological activity, particularly in the context of cancer research and drug development.

Molecular Structure

The molecular formula of tBuBrettPhos Pd G4 is C45H64NO5PPdS with a molecular weight of 868.45 g/mol. The compound features a palladium center coordinated with a phosphine ligand and a methanesulfonate group, which enhances its solubility and reactivity in various chemical environments.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₆₄NO₅PPdS |

| Molecular Weight | 868.45 g/mol |

| Purity | >98% |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

| Hazard Classification | Warning |

The biological activity of tBuBrettPhos Pd G4 primarily stems from its ability to facilitate palladium-catalyzed reactions, which are crucial in the synthesis of various pharmaceuticals. The palladium center can engage in oxidative addition and reductive elimination processes, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of palladium complexes, including tBuBrettPhos Pd G4. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress and subsequent cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of tBuBrettPhos Pd G4 on MCF-7 breast cancer cells.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

-

Study on Colon Cancer Cells :

- Objective : Assessment of the anti-proliferative effects on HCT116 colon cancer cells.

- Findings : Significant reduction in cell viability was observed, alongside increased levels of apoptotic markers.

- : The results suggest that tBuBrettPhos Pd G4 may serve as a lead compound for developing novel anticancer therapies.

Additional Biological Activities

Apart from its anticancer properties, preliminary research suggests that tBuBrettPhos Pd G4 may exhibit antibacterial activity against certain strains of bacteria. Further studies are needed to elucidate these effects and their underlying mechanisms.

Eigenschaften

Molekularformel |

C45H65NO5PPdS- |

|---|---|

Molekulargewicht |

869.5 g/mol |

IUPAC-Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C31H49O2P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15-21H,1-14H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI-Schlüssel |

SQWZMMXQINVGGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.